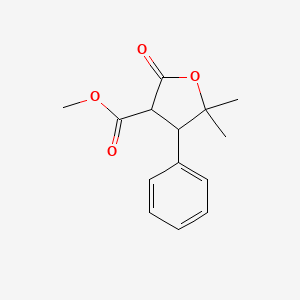

Methyl 5,5-dimethyl-2-oxo-4-phenyloxolane-3-carboxylate

Description

Methyl 5,5-dimethyl-2-oxo-4-phenyloxolane-3-carboxylate is a bicyclic γ-lactone derivative featuring an oxolane (tetrahydrofuran) ring substituted with 5,5-dimethyl groups, a phenyl group at position 4, and a methyl ester at position 3. Its structural complexity and functional groups make it a subject of interest in synthetic organic chemistry and crystallography. This compound’s steric and electronic properties, influenced by its substituents, distinguish it from analogous heterocyclic esters, warranting a detailed comparative analysis.

Properties

CAS No. |

21864-05-1 |

|---|---|

Molecular Formula |

C14H16O4 |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

methyl 5,5-dimethyl-2-oxo-4-phenyloxolane-3-carboxylate |

InChI |

InChI=1S/C14H16O4/c1-14(2)11(9-7-5-4-6-8-9)10(12(15)17-3)13(16)18-14/h4-8,10-11H,1-3H3 |

InChI Key |

FEAWPMCUFZGKME-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C(C(=O)O1)C(=O)OC)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via γ-Halogenoester and Potassium Thioacetate Reaction

One method involves the reaction of a γ-halogenoester with potassium thioacetate to form sulfur-containing 5-membered ring compounds. This approach is useful for introducing sulfur atoms into the oxolane ring, which is relevant for producing thionucleoside intermediates structurally related to Methyl 5,5-dimethyl-2-oxo-4-phenyloxolane-3-carboxylate.

- Reaction conditions: The γ-halogenoester is reacted with potassium thioacetate under controlled temperature conditions.

- Advantages: This method avoids cryogenic temperatures and uses reagents manageable under industrial conditions.

- Limitations: Stereoselectivity can be moderate, and purification steps may be required.

Reaction of γ-Halogenoketone with Sodium Hydrogen Sulfide

Another approach uses γ-halogenoketones reacting with sodium hydrogen sulfide to form sulfur-containing oxolane rings.

- Reaction conditions: Typically carried out at ambient or slightly elevated temperatures.

- Advantages: This method provides a straightforward route to thio-substituted oxolane derivatives.

- Limitations: The method may have limited substrate scope and lower reactivity with certain halogenated precursors.

Enzymatic and Organocatalyzed Asymmetric Aldolization

According to Fanton et al. (2011), enzymatic and organocatalyzed aldolization reactions have been developed to synthesize thiosugar scaffolds, which are structurally analogous to the target compound.

- Catalysts: Enzymes or small organic molecules that induce stereoselectivity.

- Reaction conditions: Mild temperatures, aqueous or mixed solvents.

- Outcomes: High stereoselectivity and potential for scale-up.

- Challenges: Catalyst availability and cost, reaction optimization required.

Industrially Viable Synthetic Routes

The European Patent EP 2 883 866 B1 describes methods for producing intermediates useful for thionucleoside synthesis, emphasizing short reaction times, high reaction rates, and high stereoselectivity without requiring cryogenic conditions or harmful reagents.

- Key innovation: Reaction of specific precursors (e.g., compound [1D]) with sulfur compounds to yield the desired oxolane derivatives efficiently.

- Benefits: Suitable for industrial production due to fewer steps, avoidance of chromatography, and improved yields.

- Reaction scheme: The patent outlines a general synthetic pathway involving sulfur incorporation into the oxolane ring system.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The classical methods involving γ-halogenoesters and γ-halogenoketones provide feasible routes but suffer from moderate stereoselectivity and sometimes require cryogenic conditions or hazardous reagents.

- Enzymatic and organocatalytic methods offer improved stereoselectivity and milder conditions but may face challenges in scalability and catalyst cost.

- The patented industrial method (EP 2 883 866 B1) represents a significant advancement by enabling high stereoselectivity and yield under practical conditions, making it suitable for large-scale synthesis of this compound and related thionucleoside intermediates.

- Avoidance of column chromatography and harmful reagents enhances the environmental and economic profile of the industrial method.

Chemical Reactions Analysis

Types of Reactions

3-Furancarboxylic acid, tetrahydro-5,5-dimethyl-2-oxo-4-phenyl-, methyl ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.

Scientific Research Applications

3-Furancarboxylic acid, tetrahydro-5,5-dimethyl-2-oxo-4-phenyl-, methyl ester has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Furancarboxylic acid, tetrahydro-5,5-dimethyl-2-oxo-4-phenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The furan ring may also interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of Methyl 5,5-dimethyl-2-oxo-4-phenyloxolane-3-carboxylate becomes evident when compared to related heterocyclic esters (Table 1).

Table 1: Structural Features of this compound and Analogues

- Ring Systems : The oxolane ring in the target compound lacks nitrogen atoms, unlike the pyrazolenine derivative , resulting in distinct electronic environments. The benzotropolone core in purpurogallin analogs features conjugated carbonyls, enabling aromaticity absent in oxolanes.

Physicochemical Properties

Hypothetical physicochemical data, inferred from structural analogs, highlight key differences (Table 2).

Table 2: Comparative Physicochemical Properties

- Melting Points : The target compound’s higher melting point is attributed to phenyl group packing and reduced conformational flexibility due to 5,5-dimethyl substitution.

- Solubility: The oxolane’s nonpolar nature and steric bulk reduce solubility in polar solvents compared to purpurogallin esters .

- Hydrolysis : The 5,5-dimethyl groups sterically shield the ester carbonyl, slowing hydrolysis relative to purpurogallin analogs .

Reactivity and Functional Group Transformations

- Ester Hydrolysis : The target compound’s methyl ester is less reactive toward hydrolysis than purpurogallin derivatives due to steric hindrance . Pyrazolenine esters may exhibit intermediate reactivity, influenced by nitrogen lone-pair interactions.

Crystallographic and Computational Insights

Structural analyses of such compounds often employ SHELX for refinement and ORTEP-3 for visualization . For example, SHELXL refinements could resolve the target compound’s stereochemistry, while ORTEP-3 models might illustrate how 5,5-dimethyl groups distort the oxolane ring.

Biological Activity

Methyl 5,5-dimethyl-2-oxo-4-phenyloxolane-3-carboxylate (CAS No. 21864-05-1) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in various fields.

| Property | Value |

|---|---|

| Molecular Formula | C14H16O4 |

| Molecular Weight | 248.27 g/mol |

| Boiling Point | Not specified |

| Density | Not specified |

| Flash Point | Not specified |

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The compound contains a furan ring and a carboxylic acid moiety, which can undergo hydrolysis to release active components that participate in biochemical reactions. The ester group is known to be hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid, which may exhibit further biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. A study conducted by Novikov et al. (2011) demonstrated that derivatives of this compound showed significant inhibition against Gram-positive bacteria, suggesting potential applications in the development of new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have reported that this compound possesses anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating inflammatory diseases . Further research is needed to elucidate the specific pathways involved in this activity.

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to reduced production of prostaglandins and relief from pain and inflammation .

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of this compound against various bacterial strains.

- Results : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

- : The findings suggest that this compound could serve as a lead for developing new antibiotics .

- Study on Anti-inflammatory Properties :

Applications

This compound has potential applications across various fields:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5,5-dimethyl-2-oxo-4-phenyloxolane-3-carboxylate, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via cyclocondensation of substituted β-ketoesters with phenylacetaldehyde derivatives. Key intermediates are characterized using and NMR to confirm regioselectivity and purity. For example, signals for the oxolane ring protons (δ 4.2–5.0 ppm) and ester methyl groups (δ 3.7 ppm) are critical for structural validation .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry of the oxolane ring?

- Methodology : X-ray crystallography is the gold standard for absolute stereochemical assignment. Single-crystal diffraction data refined via SHELXL (using Hirshfeld atom refinement for hydrogen bonding networks) resolves chiral centers and ring puckering . Complementary techniques like vibrational circular dichroism (VCD) can validate enantiomeric excess in solution .

Advanced Research Questions

Q. How can Cremer-Pople puckering parameters quantify the conformational flexibility of the oxolane ring?

- Methodology : Apply the Cremer-Pople coordinate system to analyze crystallographic data. For a five-membered oxolane ring, calculate the puckering amplitude () and phase angle () using atomic coordinates. Displacements perpendicular to the mean plane reveal pseudorotation pathways, critical for understanding steric interactions between the 5,5-dimethyl groups and the phenyl substituent .

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s reactivity or stability?

- Methodology : Use graph-set analysis (e.g., Etter’s rules) to categorize hydrogen bonds (e.g., , ) in the crystal structure. For example, intermolecular interactions may stabilize specific conformations, impacting solubility or thermal stability. Pair this with lattice energy calculations (using programs like CrystalExplorer) to quantify stabilization effects .

Q. What strategies resolve contradictions in crystallographic refinement (e.g., disordered solvent molecules or twinning)?

- Methodology : In SHELXL, apply twin-law matrices and PART instructions to model disorder. For high-resolution data, use the SQUEEZE procedure (PLATON) to account for diffuse solvent contributions. Validate refinement with R-factor convergence (<5%) and Hirshfeld surface analysis to ensure chemical plausibility .

Data Contradiction Analysis

Q. How to interpret conflicting NMR and X-ray data regarding substituent orientation?

- Methodology : Dynamic NMR can detect ring-flipping equilibria in solution (e.g., coalescence of diastereotopic protons). Compare with X-ray-derived torsion angles to distinguish static vs. dynamic disorder. For instance, a 10° discrepancy in dihedral angles may indicate temperature-dependent conformational flexibility .

Q. Why might computational (DFT) and experimental (X-ray) bond lengths differ for the ester carbonyl group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.